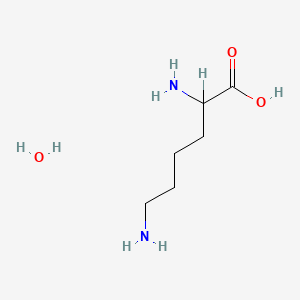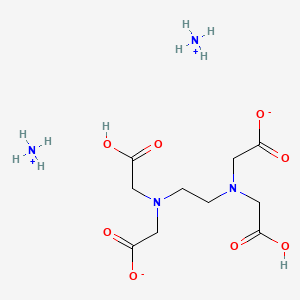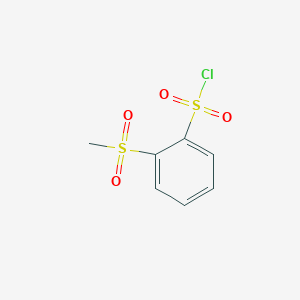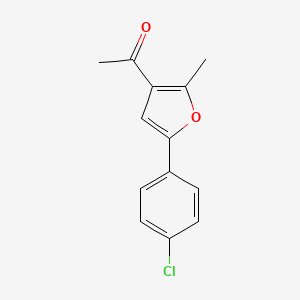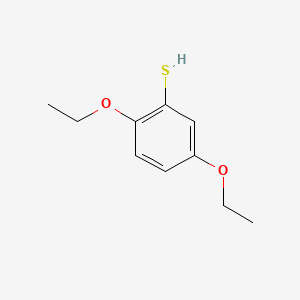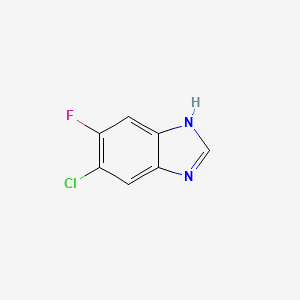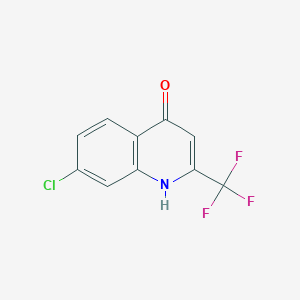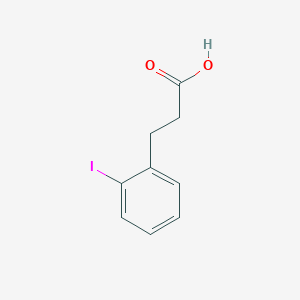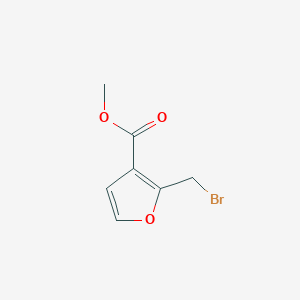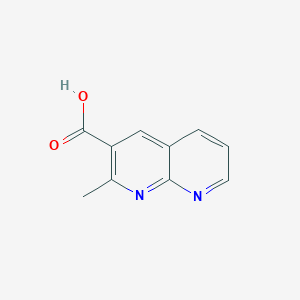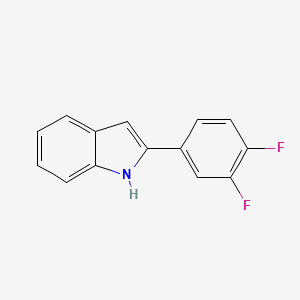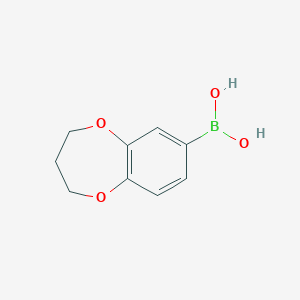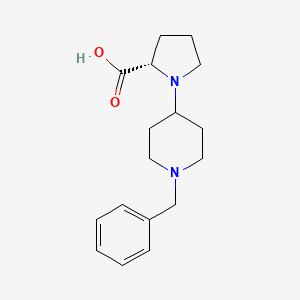
(S)-1-(1-Benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid
描述
(S)-1-(1-Benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid, commonly known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a pentadecapeptide, meaning it is composed of 15 amino acids, and is derived from a protein found in the stomach called Body Protection Compound. This peptide has been studied extensively for its ability to promote healing, reduce inflammation, and improve tissue regeneration.
作用机制
The exact mechanism of action of BPC-157 is not fully understood, but it is believed to work through several different pathways. BPC-157 has been shown to increase the production of growth factors, such as vascular endothelial growth factor (VEGF), which promotes angiogenesis and tissue regeneration. It also appears to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
生化和生理效应
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels, and improve blood flow to damaged tissues. It also appears to stimulate the production of collagen, which is an important component of connective tissue. BPC-157 has also been shown to reduce oxidative stress and increase antioxidant activity, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using BPC-157 in lab experiments is its ability to promote healing and tissue regeneration. This makes it a valuable tool for studying the mechanisms of tissue repair and regeneration. However, one limitation of using BPC-157 is its relatively high cost compared to other peptides. Additionally, the effects of BPC-157 may vary depending on the specific tissue and injury being studied, which can make it difficult to draw broad conclusions from experimental results.
未来方向
There are several potential future directions for research on BPC-157. One area of interest is the use of BPC-157 in the treatment of gastrointestinal disorders, such as inflammatory bowel disease (IBD). BPC-157 has been shown to have anti-inflammatory effects in the gut, and may be a promising candidate for the treatment of IBD. Another area of interest is the use of BPC-157 in the treatment of neurological conditions, such as traumatic brain injury (TBI). BPC-157 has been shown to have neuroprotective effects, and may be a valuable tool for the treatment of TBI and other neurological disorders.
Conclusion
BPC-157 is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to promote healing, reduce inflammation, and improve tissue regeneration in various tissues. While the exact mechanism of action is not fully understood, BPC-157 appears to work through several different pathways. There are several potential future directions for research on BPC-157, including its use in the treatment of gastrointestinal disorders and neurological conditions.
科学研究应用
BPC-157 has been studied extensively for its potential therapeutic applications. It has been shown to promote healing in various tissues, including the skin, muscle, bone, and tendon. BPC-157 has also been shown to reduce inflammation and pain, and improve tissue regeneration. These properties make it a promising candidate for the treatment of a wide range of conditions, including musculoskeletal injuries, gastrointestinal disorders, and neurological conditions.
属性
IUPAC Name |
(2S)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLMRBVDIKEXAY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373470 | |
| Record name | (S)-N-[4'-benzyl)piperidino]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1-Benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid | |
CAS RN |
669713-67-1 | |
| Record name | 1-[1-(Phenylmethyl)-4-piperidinyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-N-[4'-benzyl)piperidino]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



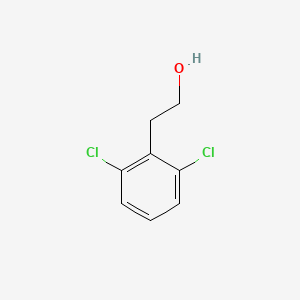
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
